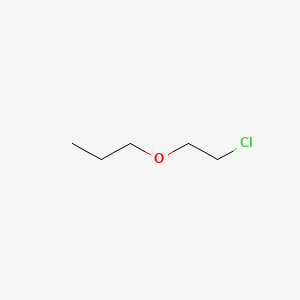

1-(2-Chloroethoxy)propane

描述

Structural Classifications and Chemical Groupings of Chloroethers

1-(2-Chloroethoxy)propane is classified as a chloroalkyl ether, a subgroup of ethers characterized by the presence of a chlorine atom on an alkyl chain. ca.govwikipedia.org Ethers are defined by the R-O-R' general formula, where an oxygen atom connects two organic groups. wikipedia.org In the case of this compound, the structure is asymmetrical, with a propyl group and a 2-chloroethyl group flanking the ether oxygen. ontosight.aiwikipedia.org

The presence of the C-O-C linkage defines it as an ether, while the chloro- substituent places it within the halogenated hydrocarbon category. wikipedia.orgcornell.edu Specifically, it is an α-chloroether, where the chlorine atom is attached to a carbon atom adjacent to the ether oxygen, influencing its chemical reactivity. wikipedia.org

Historical Context of Related Research and Chemical Disciplines

The study of chloroethers is situated within the broader field of organic chemistry, with significant contributions from synthetic chemistry, environmental science, and toxicology. ontosight.aica.govresearchgate.net Research into chloroethenes, structurally related compounds, intensified in the late 1970s when they were identified as common groundwater contaminants. researchgate.net Initially considered resistant to biodegradation, subsequent research revealed microbial pathways for their transformation. researchgate.net

The synthesis of chloroethers has been a subject of investigation, with various methods developed for their preparation. One common method involves the reaction of an alcohol with a chlorinating agent. patsnap.comorganic-chemistry.org For instance, the synthesis of β-chloroethers can be achieved through the reaction of alkenes with trichloroisocyanuric acid in an alcohol solvent. organic-chemistry.org The development of such synthetic routes is crucial for producing these compounds for industrial and research purposes.

Contemporary Research Trajectories and Identified Knowledge Gaps for this compound

Current research involving this compound and related chloroethers is focused on several key areas. A significant application of this compound is as an intermediate in the production of the herbicide pretilachlor. evitachem.com This involves the N-alkylation of 2,6-diethylaniline (B152787) with this compound. evitachem.com

Furthermore, there is ongoing research into the environmental fate and biodegradation of chloro-compounds. While much of the focus has been on chloroethenes, the principles of microbial degradation could potentially apply to other chloroethers. researchgate.net Understanding these degradation pathways is essential for managing environmental contamination. ca.govresearchgate.net

A notable knowledge gap exists regarding the comprehensive toxicological profile of this compound. While general information on the hazards of chloroethers and halogenated hydrocarbons is available, specific long-term health effects and detailed mechanistic studies on this particular compound are not extensively documented in publicly available literature. ca.govcornell.edu Additionally, while its role as a synthetic intermediate is established, further exploration of its potential applications in the synthesis of other novel organic molecules remains an area for future research.

Detailed Research Findings

Recent studies have provided valuable data on the synthesis and properties of this compound.

Synthesis Methods

A prevalent method for synthesizing this compound involves the reaction of 2-propoxyethanol (B165432) with thionyl chloride. patsnap.com This process, often catalyzed, allows for high purity and yield. patsnap.com One patented method reports achieving a purity of ≥99.0% and a yield of >98.5% by carefully controlling the reaction temperature during the dropwise addition of thionyl chloride. patsnap.com

| Starting Material | Reagent | Key Conditions | Purity (%) | Yield (%) | Reference |

| 2-Propoxyethanol | Thionyl chloride | Dropwise addition, temperature control | ≥ 99.0 | > 98.5 | patsnap.com |

Chemical Reactions

This compound participates in several types of chemical reactions, primarily involving the reactive chloro group. evitachem.com

Substitution Reactions: The chlorine atom can be displaced by various nucleophiles. For example, reaction with hydroxide (B78521) ions leads to the formation of the corresponding ether alcohol. evitachem.com

Alkylation Reactions: It serves as an alkylating agent, as seen in the synthesis of the herbicide pretilachlor, where it introduces the propoxyethyl group to an aniline (B41778) derivative. evitachem.com

Oxidation and Reduction: Under specific conditions, the compound can be oxidized to form aldehydes or carboxylic acids, or reduced to yield alcohols. evitachem.com

| Reaction Type | Reagent Example | Product Type | Reference |

| Substitution | Sodium hydroxide | Ether alcohol | evitachem.com |

| Alkylation | 2,6-diethylaniline | N-alkyated aniline | evitachem.com |

| Oxidation | Potassium permanganate (B83412) | Aldehyde/Carboxylic acid | evitachem.com |

| Reduction | Lithium aluminum hydride | Alcohol | evitachem.com |

Physical and Spectroscopic Data

The physical and spectroscopic properties of this compound have been characterized, providing essential information for its identification and handling.

| Property | Value | Reference |

| Molecular Formula | C5H11ClO | nih.govnist.gov |

| Molecular Weight | 122.59 g/mol | nih.gov |

| Boiling Point | 129 °C to 213 °C (lit.) | evitachem.comsdlookchem.com |

| Density | ~0.97 g/cm³ at 20 °C | evitachem.com |

| Refractive Index | n20/D 1.48 (lit.) | sdlookchem.com |

Spectroscopic data is crucial for structural confirmation.

¹H NMR: Expected signals include those for the propyl group (CH₃ and CH₂) and the chloroethoxy group (OCH₂ and CH₂Cl).

¹³C NMR: Signals are anticipated around ~70 ppm for the OCH₂ carbons and ~45 ppm for the CH₂Cl carbon.

FT-IR: Characteristic peaks include the C-Cl stretch (around 550–650 cm⁻¹) and the C-O-C ether stretch (around 1100–1250 cm⁻¹). The NIST WebBook provides an infrared spectrum for this compound. nist.gov

Structure

3D Structure

属性

IUPAC Name |

1-(2-chloroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO/c1-2-4-7-5-3-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDSGQOSIWVMJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194982 | |

| Record name | 1-(2-Chloroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42149-74-6 | |

| Record name | 1-(2-Chloroethoxy)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42149-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethoxy)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042149746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chloroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloroethoxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 2 Chloroethoxy Propane

Primary Synthetic Routes to 1-(2-Chloroethoxy)propane

The principal and most industrially viable method for the synthesis of this compound involves the reaction of 2-propoxyethanol (B165432) with a chlorinating agent, most commonly thionyl chloride (SOCl₂). evitachem.com

Detailed Mechanistic Investigations of Formation Pathways

The reaction of 2-propoxyethanol with thionyl chloride proceeds via a nucleophilic substitution mechanism. The initial step involves the attack of the hydroxyl group of 2-propoxyethanol on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and the formation of a protonated alkyl chlorosulfite intermediate. In the presence of a base, such as pyridine (B92270), the intermediate is deprotonated. The chloride ion then acts as a nucleophile, attacking the carbon atom attached to the chlorosulfite group in an Sₙ2 reaction, leading to the formation of this compound with an inversion of stereochemistry if a chiral center were present. The byproducts of this reaction are sulfur dioxide (SO₂) and hydrochloric acid (HCl). evitachem.com

Development and Optimization of Synthetic Efficiency

To enhance the efficiency of this synthesis, various catalysts have been investigated. The use of a composite catalyst or, more specifically, a compound containing an alkylaminopyridine group such as 4-dimethylamino pyridine, has been shown to significantly improve both the purity and the yield of the final product. google.comgoogle.com By employing such catalysts, purities of over 99.5% and yields exceeding 98.8% have been reported. google.com The reaction conditions are also crucial for optimization. The dropwise addition of thionyl chloride to 2-propoxyethanol allows for strict temperature control, which is essential to minimize side reactions. The molar ratio of reactants is another key parameter, with a slight excess of thionyl chloride generally being used. google.com

The following table summarizes the key parameters for the optimized synthesis of this compound:

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | 2-Propoxyethanol | Provides the propoxyethyl backbone. |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Efficiently converts the hydroxyl group to a chloro group. |

| Catalyst | 4-Dimethylamino pyridine | Increases reaction rate and improves yield and purity. |

| Temperature Control | Dropwise addition of SOCl₂ | Manages exothermicity and prevents side reactions. |

| Work-up | Use of solid alkali (e.g., NaOH) | Neutralizes excess acid and avoids aqueous waste streams. |

Industrial-Scale Synthesis Considerations

On an industrial scale, the synthesis of this compound requires careful management of byproducts and reaction conditions. The gaseous byproducts, HCl and SO₂, must be scrubbed to comply with environmental regulations. The exothermicity of the reaction necessitates robust cooling systems to prevent thermal runaway. A significant advancement in the industrial process is the use of solid alkali, such as sodium hydroxide (B78521), for neutralization after the reaction is complete. This approach eliminates the need for an aqueous workup, thereby avoiding the generation of large volumes of organic wastewater and making the process more environmentally friendly and economical. google.comgoogle.com

Reactivity Profiles and Derivatization Strategies

The reactivity of this compound is primarily centered around the chloroethoxy moiety, which allows for a range of chemical transformations.

Nucleophilic Substitution Reactivity of the Chloroethoxy Moiety

The chlorine atom in this compound is susceptible to nucleophilic attack, making the compound a versatile alkylating agent. A prominent example of this reactivity is its use in the synthesis of the herbicide pretilachlor. In this process, this compound undergoes a nucleophilic substitution reaction with 2,6-diethylaniline (B152787). evitachem.comevitachem.com The reaction is typically carried out in the presence of a base, such as sodium hydride or a metal halide catalyst like FeCl₂, to facilitate the mono-N-alkylation of the aniline (B41778) derivative. evitachem.comgoogle.com This reaction forms 2,6-diethyl-N-(2-propoxyethyl)aniline, a key intermediate in the production of pretilachlor. evitachem.comgoogle.com

The following table provides examples of nucleophilic substitution reactions involving this compound:

| Nucleophile | Product | Significance |

|---|---|---|

| 2,6-Diethylaniline | 2,6-Diethyl-N-(2-propoxyethyl)aniline | Intermediate in the synthesis of the herbicide pretilachlor. evitachem.comgoogle.com |

| Hydroxide ion (OH⁻) | 2-Propoxyethanol | Formation of the corresponding alcohol. |

| Phenoxide ions | Aryl propoxyethyl ethers | Synthesis of various ether compounds. |

Oxidative Transformation Pathways

Under specific conditions, this compound can be oxidized to form aldehydes or carboxylic acids. The outcome of the oxidation is dependent on the choice of oxidizing agent and the reaction conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can lead to the formation of the corresponding carboxylic acid. Milder oxidizing agents, for instance, chromium trioxide (CrO₃) in pyridine, are typically used to obtain the aldehyde. researchgate.net The mechanism of ether oxidation is complex and can involve radical intermediates.

Reductive Conversion Processes

The chloro group in this compound can be targeted in reductive processes. Such reactions typically convert the chloroalkane functionality into an alkane. A common laboratory-scale reagent for this type of transformation is lithium aluminum hydride (LiAlH₄), which can reduce alkyl halides to the corresponding alkanes. evitachem.com In the case of this compound, this process would involve the replacement of the chlorine atom with a hydrogen atom, yielding propyl ethyl ether. This transformation is significant for removing the reactive chlorine handle when it is no longer needed in a synthetic sequence.

Table 1: Reductive Conversion of this compound Click on the headers to sort the data.

| Reactant | Reagent | Product | Reaction Type |

|---|

Ether Linkage Cleavage Reactions

Ethers are generally known for their chemical stability, making them excellent solvents for many reactions. libretexts.org However, the carbon-oxygen bond of the ether linkage can be broken under harsh conditions, typically involving strong acids. libretexts.org The cleavage of ethers like this compound with strong hydrohalic acids, such as hydrogen bromide (HBr) or hydrogen iodide (HI), proceeds via nucleophilic substitution. libretexts.orgmasterorganicchemistry.com

The reaction is initiated by the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com Subsequently, the halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms. masterorganicchemistry.com For an unsymmetrical ether like this compound, the attack will generally occur at the less sterically hindered carbon atom via an Sₙ2 mechanism. libretexts.org This would lead to the formation of 1-propanol (B7761284) and 1-chloro-2-iodoethane (B1360244) (if HI is used). If an excess of the hydrohalic acid is used, the initially formed propanol (B110389) can be further converted into the corresponding alkyl halide, 1-iodopropane. libretexts.org

Role as a Key Synthetic Intermediate

The utility of this compound is most evident in its role as a key intermediate for constructing more complex molecules across various chemical industries. evitachem.comontosight.ai Its bifunctional nature—a stable ether linkage and a reactive alkyl chloride—allows for its strategic incorporation into larger structures.

Precursor in Pharmaceutical Synthesis

In medicinal chemistry, this compound serves as a precursor for developing pharmaceutical agents. evitachem.com The 2-propoxyethyl moiety can be introduced into a target molecule via nucleophilic substitution, where the chlorine atom is displaced by a suitable nucleophile (such as an amine or an alcohol) on a core scaffold. This structural motif can be important for modulating a drug candidate's pharmacological properties, such as its solubility, metabolic stability, and binding affinity to its biological target. For instance, related chloro-ether compounds are used in the synthesis of ligands for sigma receptors, which are targets for various neurological and psychiatric disorders. unimi.it

Building Block for Agrochemical Compounds

A significant industrial application of this compound is in the production of agrochemicals, particularly herbicides. evitachem.com It is a crucial building block in the synthesis of pretilachlor, a chloroacetamide herbicide used for weed control in rice cultivation. evitachem.com The synthesis involves the mono-N-alkylation of 2,6-diethylaniline with this compound. In this reaction, a strong base like sodium hydride is used to deprotonate the aniline, which then acts as a nucleophile, attacking the carbon bearing the chlorine atom to form 2,6-diethyl-N-(2-propoxyethyl)aniline. evitachem.com This intermediate is then further reacted to yield the final herbicide.

Table 2: Synthesis of Pretilachlor Intermediate Click on the headers to sort the data.

| Reactant 1 | Reactant 2 | Base | Product | Application |

|---|

Integration into Complex Organic Architectures (e.g., spiro derivatives)

The structural framework of this compound is suitable for building complex organic architectures, including spiro compounds. Spirocycles, which contain two rings connected by a single common atom, are of interest in medicinal chemistry due to their conformational rigidity and three-dimensional character. unimi.it While direct examples involving this compound are specific, the synthesis of spiro-dioxolane derivatives as sigma receptor ligands illustrates how related chloro-ether building blocks are used. unimi.it In such syntheses, a diol or a similar precursor is often alkylated with a chloro-ether, and subsequent intramolecular reactions lead to the formation of the spirocyclic system. The 2-propoxyethyl group from this compound can be incorporated to explore specific binding pockets in biological targets. unimi.it

Synthesis of Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in many areas of chemistry, including pharmaceuticals and materials science. google.com this compound can be used in the synthesis or modification of heterocyclic systems. chemscene.com The reactive chloroethyl group can be used to alkylate a nitrogen, oxygen, or sulfur atom within a pre-existing heterocyclic ring. For example, it can be reacted with a nitrogen atom of a pyridine or imidazole (B134444) ring to introduce the 2-propoxyethyl side chain. Alternatively, the bifunctional nature of the molecule can be exploited in reactions where it participates in the formation of a new heterocyclic ring, for instance, in cyclization reactions with appropriate dinucleophiles to form rings such as morpholines or piperazines. google.com

Catalytic Approaches in the Synthesis and Functionalization of this compound

The synthesis and functionalization of this compound are significantly enhanced through various catalytic methods. These approaches aim to improve reaction efficiency, yield, and selectivity, making the processes more suitable for industrial-scale production.

A predominant method for synthesizing this compound involves the reaction of 2-propoxyethanol with thionyl chloride. This reaction is often facilitated by a synergistic combination of catalysts to achieve high efficiency and product purity. patsnap.comgoogle.com Patents describe a process where a mixture of pyridine and N,N-dimethylformamide (DMF) or pyridine and dimethylamine (B145610) hydrochloride is used. patsnap.comgoogle.com This dual-catalyst system is noted for being inexpensive, readily available, and highly effective. patsnap.com The process involves the controlled dropwise addition of thionyl chloride to 2-propoxyethanol in the presence of the catalysts, followed by heating. patsnap.com This catalytic method can achieve product purity levels of over 99.0% with yields exceeding 98.5%, highlighting its industrial viability. patsnap.com

Another fundamental route to ethers is the Williamson ether synthesis, which involves the SN2 reaction between an alkoxide and an alkyl halide. wikipedia.orgmasterorganicchemistry.com While specific catalytic examples for this compound via this method are not extensively detailed, the reaction is amenable to phase-transfer catalysis, which can enhance the reaction rate between the immiscible aqueous alkoxide phase and the organic alkyl halide phase. google.com The general mechanism involves a backside nucleophilic attack on the carbon atom bonded to the leaving group. wikipedia.org

Catalysis is also crucial in the functionalization of this compound. A significant application is its use as an intermediate in the synthesis of the herbicide pretilachlor. evitachem.com This involves the mono-N-alkylation of 2,6-diethylaniline with this compound. The reaction is promoted by sodium hydride (NaH), which acts as a strong base to deprotonate the aniline, thereby generating a potent nucleophile for the subsequent substitution reaction. evitachem.com

The following table summarizes key catalytic approaches in the synthesis and functionalization of this compound.

| Process | Reactants | Catalyst/Promoter | Key Findings | Reference |

|---|---|---|---|---|

| Synthesis | 2-Propoxyethanol, Thionyl chloride | Pyridine and N,N-dimethylformamide (DMF) or Dimethylamine hydrochloride | High efficiency and simple process. Achieves >99.0% purity and >98.5% yield. | patsnap.comgoogle.com |

| Functionalization (Pretilachlor Synthesis) | This compound, 2,6-Diethylaniline | Sodium hydride (NaH) | Promotes the N-alkylation reaction by acting as a strong base. | evitachem.com |

Investigation of By-products and Impurity Formation during Synthesis

The formation of by-products and impurities is a critical consideration in the synthesis of this compound, as it directly impacts product purity, yield, and the need for subsequent purification steps.

In the most common synthesis route utilizing 2-propoxyethanol and thionyl chloride, the primary by-products are inorganic gases: sulfur dioxide (SO₂) and hydrogen chloride (HCl). patsnap.comevitachem.com These are formed stoichiometrically during the conversion of the alcohol's hydroxyl group to a chloride. The reaction equation is as follows:

CH₃CH₂CH₂OCH₂CH₂OH + SOCl₂ → CH₃CH₂CH₂OCH₂CH₂Cl + SO₂ + HCl

The gaseous nature of SO₂ and HCl allows for their partial removal from the reaction vessel during the synthesis. patsnap.com However, residual HCl and unreacted thionyl chloride must be addressed during the workup. The crude product is typically treated through hydrolysis and neutralization. patsnap.com Water is added to hydrolyze the remaining thionyl chloride into SO₂ and HCl, and a base is subsequently used to neutralize the acidic components. patsnap.com

The formation of other organic impurities can occur if reaction conditions are not strictly controlled. For instance, poor temperature control can lead to unspecified side reactions. The Williamson ether synthesis, as a potential alternative route, is susceptible to a competing elimination (E2) reaction, which becomes significant when using sterically hindered reactants. wikipedia.orglibretexts.org This would result in the formation of alkenes as impurities.

The table below details the identified by-products and impurities associated with the synthesis of this compound.

| Synthesis Route | By-product/Impurity | Reason for Formation | Mitigation/Removal Strategy | Reference |

|---|---|---|---|---|

| 2-Propoxyethanol + Thionyl Chloride | Sulfur dioxide (SO₂) | Stoichiometric by-product of the reaction. | Vented during reaction; residual amounts removed during workup. | patsnap.comevitachem.com |

| Hydrogen chloride (HCl) | Stoichiometric by-product of the reaction. | Vented during reaction; neutralized during workup. | patsnap.comevitachem.com | |

| Williamson Ether Synthesis | Alkenes | Competing E2 elimination side reaction. | Careful selection of reactants (primary alkyl halides preferred). | wikipedia.orglibretexts.org |

| General | Unspecified side products | Poor control of reaction parameters (e.g., temperature). | Strict process control; purification of the final product. |

Advanced Spectroscopic and Molecular Characterization of 1 2 Chloroethoxy Propane

Elucidation of Molecular Structure by Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 1-(2-chloroethoxy)propane by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum of this compound, distinct peaks correspond to the different sets of protons in the molecule. The protons of the propyl group's terminal methyl (CH₃) group are expected to appear as a triplet, while the methylene (B1212753) (CH₂) groups will show more complex splitting patterns (multiplets) due to coupling with adjacent protons. Specifically, peaks at approximately δ 1.0–1.5 ppm are attributed to the propyl CH₃ group, and signals in the range of δ 3.5–3.8 ppm correspond to the OCH₂CH₂Cl moiety.

The ¹³C NMR spectrum provides complementary information. Signals around 70 ppm are characteristic of the ether-linked carbon (OCH₂), while the carbon atom bonded to the chlorine (CH₂Cl) typically resonates at about 45 ppm. The propyl group carbons also give rise to distinct signals.

Analysis of both ¹H and ¹³C NMR spectra, including chemical shifts, signal integrations, and spin-spin coupling patterns, allows for the unambiguous assignment of each signal to a specific atom in the this compound molecule, thereby confirming its structural connectivity. Publicly available NMR data for this compound can be found in databases such as SpectraBase. nih.gov

Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A prominent feature is the C-O-C stretching vibration of the ether linkage, which typically appears in the 1100–1250 cm⁻¹ region. Additionally, the C-Cl stretching vibration is expected in the range of 550–650 cm⁻¹. The various C-H stretching and bending vibrations of the propyl and ethoxy groups are also observable. The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of this compound. nist.govnist.gov

Raman spectroscopy provides further insights into the molecular vibrations. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For a molecule like this compound, Raman spectroscopy can be particularly useful for examining the C-C backbone and symmetric C-H vibrations. The combination of both IR and Raman spectra provides a more complete vibrational analysis of the molecule. diva-portal.org

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| C-O-C (Ether) | Stretching | 1100–1250 | |

| C-Cl (Chloroalkane) | Stretching | 550–650 | |

| C-H (Alkane) | Stretching | 2850–3000 | |

| C-H (Alkane) | Bending | 1350–1480 |

Mass Spectrometry (MS) Fragmentation Pathways and Structural Elucidation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for structural elucidation. When this compound is subjected to electron ionization (EI), it forms a molecular ion ([M]⁺) and undergoes fragmentation.

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (122.59 g/mol ). nih.gov Due to the presence of the chlorine atom, an isotopic peak at M+2 will also be observed with an intensity of approximately one-third of the molecular ion peak, which is characteristic of compounds containing one chlorine atom.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for ethers include cleavage of the C-O bond and the C-C bonds adjacent to the oxygen atom. For this compound, key fragments would likely arise from the loss of the propyl group, the chloroethyl group, or smaller neutral fragments. The base peak, which is the most abundant ion in the spectrum, for propane (B168953) and its derivatives is often the propyl cation ([C₃H₇]⁺) or the ethyl cation ([C₂H₅]⁺). docbrown.info In the case of this compound, the top peak in the GC-MS data is observed at an m/z of 43, which corresponds to the propyl cation. nih.gov The analysis of these fragmentation patterns allows for the confirmation of the compound's structure.

Computational Approaches to Spectroscopic Data Prediction (e.g., Predicted Collision Cross Section values)

Computational chemistry offers powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental data and the characterization of novel compounds. For this compound, computational methods can be used to predict NMR chemical shifts, vibrational frequencies, and more advanced parameters like the collision cross section (CCS).

CCS is a measure of the size and shape of an ion in the gas phase and can be determined experimentally using ion mobility spectrometry (IMS). auburn.edunih.gov Predicting CCS values computationally has become increasingly important, especially for identifying unknown compounds where authentic standards are not available. auburn.edu Methods for predicting CCS values range from computationally intensive techniques based on the 3D structure of the ion to faster machine learning approaches that utilize 2D molecular descriptors. auburn.edursc.org

Machine learning models, such as random forest algorithms and graph attention networks, have been developed to predict CCS values with high accuracy (median relative errors often below 2%). nih.govresearchgate.net These models are trained on large databases of experimentally determined CCS values and can predict the CCS for a wide range of chemical classes. researchgate.net The predicted CCS value for this compound, calculated by PubChem, is 9.2 Ų. nih.gov This predicted value can be compared with experimental IMS data to increase confidence in the compound's identification.

Development of Spectral Databases for Analogous Chloroethers

The development and maintenance of comprehensive spectral databases are essential for the rapid and accurate identification of chemical compounds, including analogous chloroethers. These databases contain vast collections of reference spectra (NMR, IR, MS, etc.) from authenticated chemical standards.

Several major spectral databases are available, including those from Wiley (which incorporates the Sadtler and Bio-Rad Sadtler collections), the NIST Chemistry WebBook, and SpectraBase. spectrabase.comnist.govwiley.comutexas.edu These databases are often integrated with analytical instrument software, allowing for automated searching and matching of experimental spectra against the library entries.

For a specific class of compounds like chloroethers, having a dedicated or well-curated subset within these larger databases is highly beneficial. Such collections allow for more targeted and reliable identification, as the search is narrowed down to structurally related compounds. The availability of high-quality spectral data for a range of chloroethers facilitates the identification of new or unknown compounds in this class through pattern recognition and the analysis of structure-spectra correlations. Furthermore, these databases are crucial for the development and validation of computational prediction models for spectroscopic properties. piketech.com

Mechanistic Investigations of Chemical Reactions Involving 1 2 Chloroethoxy Propane

Theoretical Chemistry Approaches to Reaction Mechanism Elucidation

Theoretical chemistry provides powerful tools for understanding reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental methods alone.

Quantum chemical calculations are instrumental in elucidating the electronic structure of reactants, transition states, and products, thereby clarifying reaction pathways. While specific DFT studies focused exclusively on 1-(2-Chloroethoxy)propane are not widely published, research on analogous compounds provides a strong framework for understanding its reactivity.

For instance, quantum chemical calculations have been successfully employed to elucidate the mechanisms of alkylation reactions involving similar chloroethoxyethers. mdpi.comsemanticscholar.orgresearchgate.net A study on the alkylation of β-dicarbonyl compounds with 2-chloro-1-(2-chloroethoxy)ethane utilized semi-empirical methods (PM3) to investigate the competition between O-alkylation and C-alkylation pathways. mdpi.comsemanticscholar.org These calculations help in understanding how the electronic properties of the reactants and the stability of possible intermediates dictate the final product distribution. mdpi.comsemanticscholar.org Such computational approaches can determine thermodynamic parameters and analyze the tautomeric equilibrium between keto and enol forms of reactants, which is critical for predicting reactivity. mdpi.com Density Functional Theory (DFT) has also been used more broadly to study the adsorption and activation of propane (B168953) on catalytic surfaces, which can inform how the propyl group in this compound might interact with catalysts. preprints.org

Table of Computed Molecular Properties The following table includes computational data for this compound, which are often used as inputs or benchmarks for quantum chemical calculations.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | chemscene.com |

| Hydrogen Bond Acceptors | 1 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 4 | chemscene.com |

| logP (Octanol/Water Partition Coeff.) | 1.65 | chemscene.com |

This data is generated through computational models and provides insight into the molecule's polarity and conformational flexibility.

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of this compound and how its shape affects reactivity. The molecule possesses significant conformational flexibility due to four rotatable single bonds. chemscene.comnih.gov This flexibility allows the molecule to adopt various spatial arrangements, which can influence the accessibility of the electrophilic carbon atom to incoming nucleophiles.

Conformational analysis helps to identify the lowest energy (most stable) conformations of the molecule. In reactions, the steric hindrance presented by the propyl and chloroethyl groups is a key factor. The linear nature of the n-propyl group results in minimal steric hindrance, which favors bimolecular nucleophilic substitution (SN2) mechanisms. Modeling can predict the transition state geometry, providing insights into how factors like solvent choice might stabilize or destabilize this state and thus affect the reaction rate.

Kinetic and Thermodynamic Studies of Reactivity

Kinetic and thermodynamic studies provide quantitative data on reaction rates and energy changes, which are fundamental to understanding and controlling chemical reactions involving this compound.

Kinetic studies have shown that its reactions are sensitive to solvent effects. For nucleophilic substitution reactions, polar aprotic solvents are known to accelerate SN2 kinetics by effectively solvating the cation while leaving the nucleophile relatively free and highly reactive.

Thermodynamic data, while not extensively determined experimentally, can be estimated using computational methods. These calculations provide valuable information about the stability of the compound and the energy changes associated with its reactions.

Table of Calculated Thermodynamic Properties

| Property | Value | Unit | Source |

| ΔfG° (Standard Gibbs free energy of formation) | -125.71 | kJ/mol | chemeo.com |

| ΔfH°gas (Enthalpy of formation at std. cond.) | -294.49 | kJ/mol | chemeo.com |

| ΔvapH° (Enthalpy of vaporization at std. cond.) | 33.52 | kJ/mol | chemeo.com |

| Tboil (Normal Boiling Point Temperature) | 373.65 | K | chemeo.com |

| Tfus (Normal Melting Point) | 198.26 | K | chemeo.com |

These values are calculated using the Joback method and provide a basis for thermodynamic analysis of reactions.

The interplay between kinetics and thermodynamics can determine the product distribution in reactions with multiple possible outcomes. Under conditions of kinetic control (lower temperatures, short reaction times), the product that is formed fastest will predominate. masterorganicchemistry.com Under thermodynamic control (higher temperatures, longer reaction times, reversible conditions), the most stable product will be the major one. masterorganicchemistry.com

Proposed Reaction Mechanisms in Specific Synthesis Pathways

The primary reaction mechanism for this compound involves nucleophilic substitution at the carbon atom bonded to the chlorine. evitachem.com

SN2 Mechanism: Given the primary nature of the carbon bearing the chlorine atom and the minimal steric hindrance, the SN2 mechanism is the favored pathway for substitution reactions. evitachem.com This mechanism involves a single, concerted step:

A nucleophile (Nu:⁻) attacks the electrophilic carbon atom from the side opposite to the chlorine leaving group.

A transition state is formed where the nucleophile and the chlorine atom are both partially bonded to the carbon atom. The ether oxygen adjacent to the reaction center can help stabilize this transition state through electron donation.

The carbon-chlorine bond breaks, and the chlorine atom departs as a chloride ion (Cl⁻), while a new bond forms between the carbon and the nucleophile.

This mechanism is central to its role as an intermediate in organic synthesis. A prominent example is its use in the production of the herbicide Pretilachlor. evitachem.com In this synthesis, this compound acts as an alkylating agent in the mono-N-alkylation of 2,6-diethylaniline (B152787). evitachem.com The reaction is typically promoted by a strong base, which deprotonates the aniline (B41778) to increase its nucleophilicity, allowing it to efficiently attack the chloro-substituted carbon of this compound via an SN2 mechanism. evitachem.com

Environmental Dynamics and Degradation Pathways of 1 2 Chloroethoxy Propane

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical compound through non-biological processes, such as reactions with water, sunlight, or naturally occurring oxidants. For 1-(2-chloroethoxy)propane, the key abiotic pathways include hydrolysis, photocatalysis, and oxidation.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. In the context of this compound, two primary sites are susceptible to hydrolysis: the ether bond (C-O) and the carbon-chlorine bond (C-Cl).

Research on analogous chloroalkyl ethers indicates that the ether linkage is generally very resistant to abiotic hydrolysis under typical environmental conditions of temperature and pH. cdc.govcdc.gov Conversely, the carbon-chlorine bond is more susceptible to cleavage. For the structurally similar compound bis(2-chloroethyl) ether (BCEE), the hydrolytic half-life of the C-Cl bond has been estimated to be approximately 22 years at 20°C. cdc.gov This suggests that while hydrolysis of this compound does occur, it is a very slow process.

The hydrolysis of polyhalogenated aliphatic compounds can proceed through two main pathways:

Nucleophilic Substitution (SN2): A water molecule attacks the carbon atom bonded to the chlorine, displacing the chloride ion to form an alcohol. For this compound, this would yield 2-propoxyethanol (B165432).

Elimination (Dehydrohalogenation): A base-mediated reaction removes a hydrogen atom and the chlorine atom from adjacent carbons, forming an alkene. The rate of this pathway is dependent on pH. epa.gov

Given the stability of the C-Cl bond in related β-chloroethers, significant abiotic degradation via hydrolysis in aqueous environments is not considered a primary rapid removal mechanism. inchem.org

Table 1: Hydrolysis Characteristics of this compound and Analogues This interactive table summarizes the key aspects of hydrolysis for chloroalkyl ethers.

| Feature | Description | Reference |

|---|---|---|

| Primary Reaction Site | Carbon-chlorine (C-Cl) bond | cdc.gov |

| Ether Bond Stability | Highly resistant to abiotic hydrolysis | cdc.govcdc.gov |

| Estimated Half-Life | Slow; estimated at ~22 years for the C-Cl bond in the analogue BCEE | cdc.gov |

| Potential Pathways | Nucleophilic substitution and pH-dependent dehydrohalogenation | epa.gov |

| Primary Product | 2-propoxyethanol (from substitution) |

Photocatalytic Degradation Processes (e.g., Titanium Dioxide Photocatalysis)

Heterogeneous photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), and a light source (like solar UV radiation) to degrade organic pollutants. mdpi.comresearchgate.net While specific studies on this compound are limited, the mechanism is well-established for a wide range of organic compounds, including other ethers and chlorinated molecules. nih.govnih.gov

The process on a TiO₂ surface involves three key steps:

Photo-excitation: When TiO₂ absorbs a photon with energy greater than its band gap (≥3.2 eV), an electron is promoted from the valence band to the conduction band, creating a highly reactive electron-hole pair (e⁻/h⁺). mdpi.commdpi.com

Generation of Reactive Species: The photogenerated holes are powerful oxidants that can react with water or hydroxide (B78521) ions adsorbed on the catalyst surface to form hydroxyl radicals (•OH). The electrons can react with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻•). mdpi.com

Pollutant Degradation: The highly reactive and non-selective hydroxyl radicals attack the organic pollutant, in this case, this compound, initiating a series of oxidation reactions that can lead to its complete mineralization into carbon dioxide, water, and inorganic chloride ions. mdpi.com

Studies have demonstrated the effectiveness of TiO₂ photocatalysis for degrading pollutants with similar functional groups, such as methyl tert-butyl ether (MTBE) and various chlorinated compounds, suggesting its potential applicability for the remediation of water contaminated with this compound. nih.gov

In the atmosphere and in certain aqueous systems, the hydroxyl radical (•OH) is a dominant oxidant that drives the degradation of many organic compounds. nih.gov It is a non-selective and potent oxidant that reacts rapidly with a broad range of molecules. nih.govresearchgate.net

For the related compound BCEE, photooxidative destruction in the atmosphere, mediated by hydroxyl radicals, is predicted to be a significant fate process with an estimated half-life ranging from a few hours to approximately 2.8 days. cdc.govcanada.ca The reaction of •OH with this compound would likely proceed via hydrogen abstraction from one of the carbon atoms in the alkyl chains, initiating a cascade of oxidative reactions. The presence of the ether oxygen can influence the position of the radical attack. This process ultimately breaks down the parent molecule into smaller, more oxidized fragments.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, involves the transformation of chemical compounds by living organisms, primarily microorganisms. Research on structurally similar chlorinated ethers provides strong evidence for plausible biotic degradation pathways for this compound under both aerobic and anaerobic conditions.

Under aerobic (oxygen-present) conditions, microorganisms can degrade chlorinated ethers through two primary mechanisms: metabolic degradation and co-metabolism. Studies on the closely related compound bis(2-chloroethyl) ether (BCEE) have identified specific bacterial strains and pathways.

Two likely aerobic pathways for this compound are:

Sequential Dehalogenation: The bacterium Xanthobacter sp. strain ENV481 has been shown to grow on BCEE as a sole carbon and energy source. researchgate.net The proposed pathway begins with enzymatic cleavage of the carbon-chlorine bond (dehalogenation) to produce an alcohol intermediate. For this compound, this would yield 2-propoxyethanol. This intermediate would then be further metabolized. researchgate.netasm.org

Monooxygenase-Mediated O-Dealkylation: Many aerobic bacteria that grow on hydrocarbons like propane (B168953) or methane (B114726) possess broad-substrate-range monooxygenase enzymes. oup.comoup.com These enzymes can fortuitously oxidize other compounds in a process called co-metabolism. The bacterium Pseudonocardia sp. strain ENV478, when grown on propane or tetrahydrofuran (B95107), degrades BCEE via an O-dealkylation mechanism, which involves an initial attack on a carbon atom adjacent to the ether oxygen. researchgate.netasm.org This cleaves the ether bond, resulting in the formation of an alcohol and an aldehyde.

Table 2: Plausible Aerobic Biotransformation Pathways for this compound This interactive table outlines potential aerobic degradation routes based on studies of analogous compounds.

| Pathway | Key Enzyme Type | Mechanism | Example Microorganism (from analogue studies) | Reference |

|---|---|---|---|---|

| Sequential Dehalogenation | Dehalogenase | Enzymatic cleavage of the C-Cl bond, followed by metabolism of the resulting alcohol. | Xanthobacter sp. strain ENV481 | researchgate.netasm.org |

| O-Dealkylation (Co-metabolism) | Monooxygenase | Fortuitous oxidation of the carbon adjacent to the ether oxygen, leading to ether bond cleavage. | Pseudonocardia sp. strain ENV478 | researchgate.netasm.orgoup.com |

Anaerobic Biotransformation Pathways

Under anaerobic (oxygen-absent) conditions, which are common in groundwater and sediments, microbial degradation can still occur. For chlorinated compounds, this often involves reductive dechlorination, where the compound is used as an electron acceptor and a chlorine atom is removed and replaced with a hydrogen atom.

Field and laboratory studies have provided clear evidence for the anaerobic biodegradation of BCEE. daneshyari.comnih.gov The degradation of BCEE by Xanthobacter sp. strain ENV481 was observed to proceed even in the absence of oxygen, indicating that an oxygenase enzyme was not required for the initial dehalogenation step. researchgate.netasm.org The mechanism was identified as a nucleophilic, SN2-type dechlorination. nih.gov This suggests that anaerobic microorganisms can cleave the C-Cl bond of this compound as a key step in its degradation. The process of reductive dechlorination has been documented for other chlorinated ethers, such as certain ether PFAS, in anaerobic environments. chemrxiv.orgacs.org

Therefore, the dominant anaerobic pathway for this compound is likely reductive dechlorination, initiated by specialized microorganisms that can utilize chlorinated compounds in their respiratory processes. daneshyari.comnih.gov

Enzymatic Dechlorination and Ether Cleavage Mechanisms

The biodegradation of this compound and structurally similar chloro-ethers in the environment is primarily governed by two distinct enzymatic mechanisms: initial dechlorination and ether cleavage. The specific pathway utilized by microorganisms depends on the microbial species and the enzymes they produce.

Enzymatic Dechlorination: This mechanism involves the removal of chlorine atoms as the initial step in the degradation cascade. A notable example is the pathway used by Xanthobacter sp. strain ENV481 for the breakdown of the related compound bis(2-chloroethyl) ether (BCEE). researchgate.netasm.org In this process, the bacterium facilitates sequential dehalogenation reactions. researchgate.net The first dechlorination step converts BCEE into 2-(2-chloroethoxy)ethanol (B196239). researchgate.netasm.org This is followed by a second dechlorination event, yielding diethylene glycol (DEG). researchgate.netasm.org This pathway suggests that dehalogenation precedes the cleavage of the ether bond. asm.org

Ether Cleavage (O-dealkylation): An alternative mechanism is the direct cleavage of the carbon-oxygen ether bond. This process is often mediated by monooxygenase enzymes. researchgate.netacs.org For instance, the degradation of BCEE by Pseudonocardia sp. strain ENV478 appears to be facilitated by a monooxygenase-mediated O-dealkylation mechanism. researchgate.net This pathway has been widely reported in the aerobic biodegradation of various dialkyl ethers and chlorinated dialkyl ethers. acs.org The initial enzymatic attack on the ether linkage can lead to the formation of an unstable hemiacetal, which then breaks down into an aldehyde and an alcohol. acs.org The aldehyde can be further oxidized to a carboxylic acid. acs.orgevitachem.com

The chemical structure of this compound makes it susceptible to these enzymatic attacks. The presence of the chlorine atom as a leaving group makes the compound reactive towards nucleophilic substitution (SN2) mechanisms, a process that can be catalyzed by enzymes. evitachem.com The adjacent ether oxygen can also stabilize the transition state, enhancing this reactivity.

Microbial Strain-Specific Degradation (e.g., Xanthobacter sp.)

The degradation of chlorinated ethers like this compound is highly dependent on the specific metabolic capabilities of microbial strains. The genus Xanthobacter has been identified as particularly proficient in breaking down these compounds.

Xanthobacter sp. strain ENV481, isolated from a Superfund site, demonstrates the ability to use chlorinated ethers as a sole source of carbon and energy. researchgate.netasm.org This strain can grow on bis(2-chloroethyl) ether (BCEE) and 2-chloroethylethyl ether. researchgate.net The degradation of BCEE by strain ENV481 proceeds through sequential dehalogenation reactions, leading to the formation of intermediates including 2-(2-chloroethoxy)ethanol and diethylene glycol (DEG). asm.org Further catabolism of DEG results in the detection of 2-hydroxyethoxyacetic acid. asm.org The degradation of BCEE by this strain was found to be independent of oxygen. asm.org

In contrast, other bacterial strains utilize different mechanisms. Pseudonocardia sp. strain ENV478 can also degrade BCEE, but it does so after being grown on other substrates like propane or tetrahydrofuran and cannot use BCEE as its sole carbon source. researchgate.net The mechanism in this case appears to be monooxygenase-mediated O-dealkylation, which results in the accumulation of 2-chloroacetic acid, a compound not readily degraded by the strain. researchgate.net

The metabolic versatility of Xanthobacter is further highlighted by strain Py2, which can degrade trichloroethylene (B50587) (TCE) cometabolically when grown on propene, a process attributed to its propene monooxygenase. nih.govresearchgate.net This demonstrates the broad capability of oxygenase enzymes within this genus to act on chlorinated compounds.

Interactive Table: Degradation of Chloro-Ethers by Xanthobacter sp. Strain ENV481 Below is a summary of degradation data for related chloro-ether compounds by Xanthobacter sp. strain ENV481.

| Compound | Initial Concentration (Approx. mg/L) | Degradation Time (Approx. hours) | Key Metabolite Formed | Reference |

| bis(2-chloroethyl) ether (BCEE) | 100 | 40 | diethylene glycol (DEG) | researchgate.net |

| 2-chloroethylethyl ether (2CEE) | 80 | 100 | Chloride ions | researchgate.net |

Environmental Fate Modeling and Predictive Studies

While specific environmental fate models for this compound are not extensively documented in readily available literature, its environmental behavior can be predicted using established principles and models applied to similar organic chemicals. rushim.ruwhiterose.ac.uk Such predictive studies are crucial for assessing the risk of compounds where extensive experimental data may be lacking. whiterose.ac.uk

Environmental fate modeling relies on the physical-chemical properties of a substance to predict its distribution and persistence in various environmental compartments like water, soil, and air. rushim.ru For this compound, key parameters for modeling would include its water solubility, vapor pressure, and organic carbon partitioning coefficient (Koc). asm.org

Predictive models for halogenated aliphatic compounds must account for complex degradation kinetics. epa.gov Hydrolysis is a key abiotic degradation pathway, and for polyhalogenated aliphatics, this can involve both nucleophilic substitution and base-mediated dehydrohalogenation. epa.gov The dominant pathway is often dependent on the compound's structure and the pH of the surrounding environment. epa.gov

In the absence of specific experimental studies, approaches developed for assessing pesticide transformation products can be adapted. whiterose.ac.uk These methods use existing data and quantitative structure-activity relationships (QSARs) to estimate environmental parameters and degradation rates. whiterose.ac.ukepa.gov The hydrolysis rate constant for a compound might be estimated by analogy to structurally similar chemicals, such as the relationship between bis(2-chloroethyl)ether and its product 2-(2-chloroethoxy)ethanol. epa.gov

Interactive Table: Physicochemical Properties of this compound for Environmental Fate Modeling

| Property | Value | Unit | Significance in Modeling | Reference |

| Molecular Formula | C₅H₁₁ClO | - | Basic input for all calculations. | ontosight.ainist.gov |

| Molecular Weight | 122.593 | g/mol | Used to convert between mass and moles. | nist.gov |

| Physical State | Colorless Liquid | - | Affects handling and environmental entry. | ontosight.ai |

| Solubility | Slightly soluble in water; highly soluble in organic solvents. | - | Governs partitioning between aqueous and organic phases (e.g., soil, sediment). | ontosight.ai |

| CAS Number | 42149-74-6 | - | Unique identifier for database searches. | nist.gov |

Advanced Analytical Methodologies for Detection and Quantification of 1 2 Chloroethoxy Propane

Development of Chromatographic Techniques for Trace Analysis

Chromatographic separation is fundamental to the analysis of 1-(2-Chloroethoxy)propane, providing the necessary resolution from matrix interferences and other related compounds. Both gas and liquid chromatography offer viable pathways for its determination, each with specific advantages depending on the sample matrix and analytical objectives.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile organic compounds like this compound. medistri.swissthermofisher.com The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase.

For the analysis of this compound, a capillary column with a non-polar or mid-polar stationary phase is typically employed. A common choice would be a 5% phenyl-methylpolysiloxane phase, which separates compounds based on their boiling points and polarity. The selection of the column dimensions (length, internal diameter, and film thickness) is critical for achieving the desired resolution and analysis time.

Key GC parameters that would be optimized for this analysis include:

Injector Temperature: Set high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation.

Oven Temperature Program: A temperature gradient is often used to ensure good separation of early-eluting volatile compounds while also allowing for the timely elution of any less volatile components.

Carrier Gas Flow Rate: Helium is a common carrier gas, and its flow rate is optimized to achieve the best separation efficiency. nih.gov

Detection can be achieved using various detectors. A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, but for higher selectivity and lower detection limits, a mass spectrometer (MS) is the preferred detector. iltusa.com

Table 1: Illustrative GC Method Parameters for this compound Analysis

| Parameter | Suggested Condition |

| GC System | Agilent 7890A or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector | Split/Splitless, 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, 1.0 mL/min |

| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

Note: The parameters in Table 1 are illustrative and would require optimization for a specific application.

While GC is well-suited for volatile compounds, liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), can be an alternative, especially for samples in a liquid matrix or for compounds that might be thermally labile. whitman.edu For a compound of moderate polarity like this compound, reversed-phase HPLC is the most probable approach. waters.com

In reversed-phase LC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. waters.com The separation is based on the partitioning of the analyte between the stationary and mobile phases.

Key LC parameters for optimization include:

Column: A C18-bonded silica column is a common starting point.

Mobile Phase Composition: The ratio of water to organic solvent is adjusted to achieve the desired retention time and separation. A gradient elution, where the mobile phase composition changes over time, can be used to improve peak shape and resolution.

Flow Rate: This affects the analysis time and the efficiency of the separation.

Column Temperature: Maintaining a constant and elevated column temperature can improve peak shape and reproducibility.

Detection in LC can be performed using a UV detector if the analyte has a suitable chromophore. However, for a compound like this compound, which lacks a strong UV-absorbing functional group, a mass spectrometer is the detector of choice for achieving high sensitivity and selectivity. researchgate.net

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is a powerful detection technique that provides information about the mass-to-charge ratio of ionized molecules. labmanager.com When coupled with a chromatographic separation technique, it offers a high degree of certainty in compound identification and quantification.

The electron ionization (EI) mass spectrum of a compound related to this compound, such as 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane, shows characteristic fragmentation patterns. dtic.mil For this compound, one would expect to observe a molecular ion peak (the ionized intact molecule) and several fragment ions resulting from the cleavage of chemical bonds. The fragmentation pattern is a unique fingerprint of the molecule.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z (mass-to-charge) | Proposed Fragment Ion |

| 122/124 | [C₅H₁₁ClO]⁺ (Molecular Ion with Cl isotopes) |

| 93 | [M - C₂H₄Cl]⁺ |

| 79 | [M - C₃H₇]⁺ |

| 63/65 | [CH₂CH₂Cl]⁺ |

| 43 | [C₃H₇]⁺ |

Note: The fragmentation data in Table 2 is predicted based on the principles of mass spectrometry and data from structurally similar compounds. The presence and relative abundance of these ions would need to be confirmed experimentally.

For the highest sensitivity and selectivity, particularly in complex matrices, tandem mass spectrometry (MS/MS) is employed. nih.gov In an LC-MS/MS system, a precursor ion (often the molecular ion) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio for the analyte of interest. youtube.com

The development of an LC-MS/MS method for this compound would involve:

Infusion of a standard solution into the mass spectrometer to determine the optimal precursor ion and the most abundant and stable product ions.

Optimization of MS parameters such as collision energy and source temperatures to maximize the signal intensity.

Development of the LC method as described in section 6.1.2 to ensure chromatographic separation from any isomers or interfering compounds.

Selected Ion Monitoring (SIM) is a GC-MS technique that offers enhanced sensitivity compared to full-scan data acquisition. shimadzu.com In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte, rather than scanning the entire mass range. researchgate.net By focusing on specific ions, the instrument can dwell on each mass for a longer period, resulting in a better signal-to-noise ratio and lower detection limits. shimadzu.com

For this compound, a SIM method would typically monitor the molecular ion and one or two of the most abundant fragment ions identified from the full-scan mass spectrum (as shown in Table 2). The ratio of these ions provides an additional layer of confirmation for the identity of the compound.

Method Validation for Research and Quality Control (e.g., ICH Guidelines)

Once an analytical method is developed, it must be validated to ensure that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines, such as Q2(R1), which outline the parameters that need to be evaluated. jordilabs.comloesungsfabrik.de These validation characteristics ensure the reliability, accuracy, and precision of the analytical data. scribd.comaltabrisagroup.com

The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Illustrative Method Validation Data for this compound Analysis by GC-MS (SIM)

| Validation Parameter | Illustrative Result |

| Linearity (r²) | > 0.995 |

| Range | 0.1 - 10 µg/mL |

| Accuracy (% Recovery) | 95.0 - 105.0% |

| Precision (RSD) | < 5% |

| LOD | 0.03 µg/mL |

| LOQ | 0.1 µg/mL |

Note: The data in Table 3 is for illustrative purposes and represents typical performance characteristics for a validated chromatographic method.

Application of Analytical Methods in Process Monitoring and Impurity Profiling

The robust control of chemical manufacturing processes is essential to ensure product quality, consistency, and safety. For the production of this compound, the application of advanced analytical methodologies is critical for real-time process monitoring and comprehensive impurity profiling. These applications allow for the precise tracking of reaction kinetics, optimization of process parameters, and the detection and quantification of potentially hazardous impurities.

In a typical industrial setting, the synthesis of this compound can be monitored at various stages, from the initial reaction of raw materials to the final purification steps. The primary goal of process monitoring is to ensure that the reaction proceeds to completion with maximum yield and minimal formation of byproducts. This is achieved by employing analytical techniques that can provide rapid and reliable feedback on the concentration of reactants, intermediates, and the final product in the reaction mixture.

Impurity profiling, a closely related activity, focuses on the identification and quantification of all potential impurities in the final product. ijprajournal.com These impurities can originate from starting materials, intermediates, byproducts formed during the synthesis, or degradation products. ijprajournal.com A thorough understanding of the impurity profile is a regulatory requirement in many industries, particularly for compounds used in the synthesis of active pharmaceutical ingredients (APIs).

Process Monitoring Applications

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most common chromatographic techniques utilized for process monitoring in the synthesis of this compound.

Gas Chromatography (GC): Due to the volatile nature of this compound and its likely precursors, GC is an exceptionally well-suited technique for process monitoring. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high resolution and sensitivity for the separation and quantification of volatile organic compounds.

In a process monitoring scenario, small aliquots of the reaction mixture can be automatically sampled and injected into the GC system at regular intervals. The resulting chromatograms provide a snapshot of the reaction's progress, allowing chemists to track the consumption of reactants and the formation of this compound.

Interactive Table: GC-FID Process Monitoring Data for the Synthesis of this compound

| Reaction Time (minutes) | Reactant A (%) | Reactant B (%) | This compound (%) |

| 0 | 50.0 | 49.5 | 0.5 |

| 30 | 35.2 | 34.8 | 29.0 |

| 60 | 20.1 | 19.9 | 58.0 |

| 90 | 5.5 | 5.3 | 87.2 |

| 120 | 0.8 | 0.7 | 96.5 |

High-Performance Liquid Chromatography (HPLC): For reactions involving non-volatile starting materials or intermediates, HPLC is the preferred method for process monitoring. ijpca.org HPLC can handle a wider range of compound polarities and molecular weights compared to GC. ijpca.orgpreprints.org A typical HPLC setup for this application would involve a reversed-phase column with a UV detector.

Impurity Profiling Applications

The goal of impurity profiling is to create a detailed description of all the identified and unidentified impurities present in a substance. ijprajournal.com For this compound, potential impurities could include unreacted starting materials, isomers, and byproducts from side reactions. The choice of analytical technique for impurity profiling depends on the nature of the impurities and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities. amazonaws.com The gas chromatograph separates the individual components of a sample, and the mass spectrometer provides detailed structural information for each component, allowing for confident identification of unknown impurities. tijer.org

Interactive Table: Potential Impurities in this compound Identified by GC-MS

| Impurity Name | Retention Time (min) | Key Mass Fragments (m/z) | Potential Source |

| 1-Propanol (B7761284) | 3.45 | 31, 45, 59 | Starting Material |

| 1,2-Dichloroethane | 4.12 | 62, 64, 98, 100 | Starting Material / Byproduct |

| 2-Chloroethoxy)ethane | 7.89 | 63, 79, 108 | Byproduct |

| Di(2-propoxy)ethane | 9.21 | 45, 59, 87, 116 | Byproduct |

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally labile impurities, LC-MS is the technique of choice. ijprajournal.com It combines the separation power of HPLC with the identification capabilities of mass spectrometry. researchgate.net This is particularly useful for identifying high molecular weight byproducts or degradation products that may not be amenable to GC analysis.

The application of these advanced analytical methodologies is not only crucial for ensuring the quality and purity of this compound but also for optimizing the manufacturing process itself. By providing detailed, real-time information about the reaction, these techniques enable chemists and engineers to make informed decisions that can lead to increased yields, reduced waste, and a more efficient and cost-effective production process.

Mechanistic Toxicology and Ecotoxicology of 1 2 Chloroethoxy Propane

Mechanisms of Cellular and Molecular Interactions

Potential cellular and molecular interactions may include:

Alkylation of Nucleophilic Sites: The carbon-chlorine bond in 1-(2-Chloroethoxy)propane can be polarized, rendering the carbon atom attached to the chlorine electrophilic. This allows the compound to act as an alkylating agent, forming covalent bonds with nucleophilic groups in cellular macromolecules such as DNA, proteins, and lipids. This alkylation can disrupt their normal physiological functions, leading to cytotoxicity.

Disruption of Membrane Integrity: As a lipophilic solvent-like molecule, this compound may partition into cellular membranes. This can disrupt the lipid bilayer, alter membrane fluidity, and impair the function of membrane-bound proteins such as receptors and ion channels.

Induction of Oxidative Stress: Metabolism of this compound, potentially through cytochrome P450 enzymes, could lead to the formation of reactive intermediates. These intermediates may generate reactive oxygen species (ROS), leading to a state of oxidative stress. Elevated ROS can damage cellular components, including DNA, proteins, and lipids, and trigger apoptotic pathways.

Neurotoxicity: Some halogenated ethers are known to cause neurodegeneration and behavioral changes. smarttots.orgresearchgate.net While the specific effects of this compound are unknown, by analogy, it could potentially exert toxic effects on the nervous system.

Assessment of Genotoxicity and Mutagenicity at the Mechanistic Level

There is no specific experimental data on the genotoxicity or mutagenicity of this compound. However, the genotoxic potential of short-chain chlorinated hydrocarbons has been evaluated for other compounds in this class. nih.govresearchgate.netresearchgate.net Many short-chain halogenated hydrocarbons are known to be genotoxic, and their mechanism often involves the direct alkylation of DNA.

The potential for this compound to be genotoxic can be inferred from its chemical structure:

DNA Adduct Formation: The electrophilic nature of the chlorinated carbon atom suggests that this compound could directly react with nucleophilic sites on DNA bases (e.g., the N7 position of guanine). The formation of DNA adducts can lead to mutations during DNA replication if not repaired, potentially initiating carcinogenesis. Several chloroalkyl ethers are known to be direct-acting mutagens. ca.gov

Metabolic Activation to Genotoxic Metabolites: The metabolism of this compound could also lead to the formation of genotoxic metabolites. For instance, oxidation of the molecule could yield reactive aldehydes or epoxides that are capable of damaging DNA.

Studies on other short-chain chlorinated hydrocarbons have shown that factors like lipophilicity and the carbon-chlorine bond length can influence their toxic and genotoxic potential. nih.govresearchgate.netresearchgate.net In vitro studies using human lymphocytes have demonstrated the mutagenic and DNA-damaging effects of compounds like 1,2-dichloroethane. nih.govresearchgate.net These studies often employ assays such as the micronucleus test and the Comet assay to detect chromosomal damage and DNA strand breaks, respectively. nih.govresearchgate.net

Table 1: Comparison of Genotoxicity Data for Related Short-Chain Chlorinated Compounds

| Compound | Assay | System | Result | Reference |

| 1,2-Dichloroethane | Micronucleus Test | Human Lymphocytes | Positive | nih.govresearchgate.net |

| 1,2-Dichloroethane | Comet Assay | Human Lymphocytes | Positive | nih.govresearchgate.net |

| 1-Chlorohexane | Micronucleus Test | Human Lymphocytes | Positive | nih.govresearchgate.net |

| 1-Chlorohexane | Comet Assay | Human Lymphocytes | Positive | nih.govresearchgate.net |

| Carbon Tetrachloride | Comet Assay | Human Lymphocytes | Negative | nih.govresearchgate.net |

This table is for comparative purposes and does not include data for this compound due to a lack of available studies.

Ecotoxicological Pathways and Environmental Impact Mechanisms

The ecotoxicological pathways and environmental impact of this compound are not well-documented. Halogenated ethers can enter the aquatic environment through industrial discharges. Once in the environment, their fate is governed by their physicochemical properties.

Potential ecotoxicological pathways include:

Persistence and Transport: Halogenated ethers can be persistent in the environment. wikiwand.com Due to its expected volatility, this compound is likely to partition into the atmosphere, where it may undergo slow degradation by photochemically produced hydroxyl radicals. Its solubility in water suggests it could also be present in aquatic systems.

Biodegradation: The biodegradability of this compound is unknown. However, some chlorinated aliphatic compounds can be biodegraded under certain conditions. researchgate.net The ether linkage and the chlorine substituent may render it resistant to rapid biodegradation.

Toxicity to Aquatic Organisms: There is a lack of data on the toxicity of this compound to aquatic life. Related chloroalkyl ethers have shown acute toxicity to freshwater invertebrates at high concentrations. The toxicity of chlorinated aliphatic amines, a related class of compounds, has been shown to increase after chlorination. nih.gov This suggests that the chlorinated nature of this compound could contribute to aquatic toxicity.